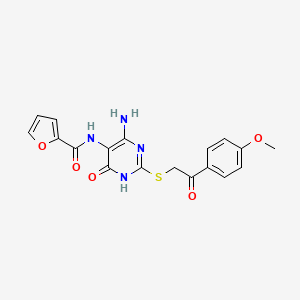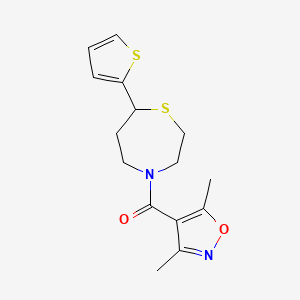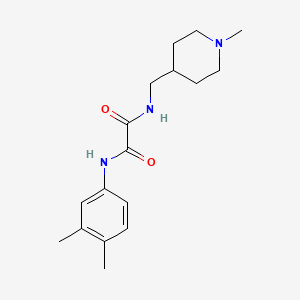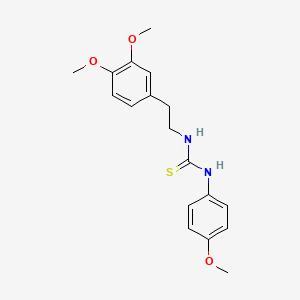![molecular formula C11H16N2O3S B2375394 N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide CAS No. 115901-75-2](/img/structure/B2375394.png)
N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide” is complex. The compound’s formula is C10H14N2O3S, and it has a molecular weight of 242.29500 .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 242.29500 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the current data.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Properties
Benzoimidazole Derivatives Synthesis : Research has shown that derivatives of 1H-benzoimidazol-2-ylamine, including structures related to N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, have been synthesized and investigated for their antimicrobial properties. These compounds have displayed significant activities against various microbial strains (Benvenuti et al., 1997).
Novel Thiazole and Pyrazole Derivatives : A study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, a structure related to this compound, found these compounds to be potential antimicrobial agents (Darwish et al., 2014).
Drug Metabolism and Pharmacokinetics
Bioactive Metabolite Formation : A study on acetaminophen (paracetamol) showed that after deacetylation to its primary amine, it is conjugated with arachidonic acid in the brain and spinal cord to form potent agonists, revealing insights into drug metabolism processes related to acetamides (Högestätt et al., 2005).
Metabolism in Human and Rat Liver Microsomes : Another study compared the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing valuable insights into the metabolism of compounds structurally similar to this compound (Coleman et al., 2000).
Enzymatic Activities and Inhibitors
Carbonic Anhydrase Inhibitory Action : A series of sulfonamides structurally related to this compound were synthesized and investigated as inhibitors of human carbonic anhydrase isoforms. These studies are crucial in understanding the inhibition properties of sulfonamides in various pathologies (Carta et al., 2017).
Inhibition of Thrombin : A novel thrombin inhibitor, SSR182289A, structurally related to this compound, showed potent oral antithrombotic properties in animal venous, arterio-venous shunt, and arterial thrombosis models (Lorrain et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with cytochrome p450 2c18 and Mitogen-activated protein kinase 14 . These proteins play crucial roles in drug metabolism and cellular responses to stress signals, respectively.
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it may inhibit the activity of its target proteins, leading to changes in cellular metabolism or signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Propiedades
IUPAC Name |
N-methyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-9-4-6-10(7-5-9)17(15,16)13(3)8-11(14)12-2/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESJVUFQTYLIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2375311.png)
![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2375312.png)
![N-(4-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2375314.png)

![3-(4-Benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4-difluorophenyl)propanamide](/img/no-structure.png)

![7-Chloro-4-methyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2375324.png)
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)


![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2375332.png)
